molecular formula C7H3Cl2FO4S B1453270 3-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid CAS No. 1242339-12-3

3-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid

Cat. No. B1453270
M. Wt: 273.06 g/mol
InChI Key: HMQWQWDIXSLBGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid, also known as 3-chloro-5-chlorosulfonyl-2-fluorobenzoic acid or CFC-2FBA, is a synthetic organic compound used in a variety of applications in the chemical and pharmaceutical industries. It is a white crystalline solid with a melting point of 150-152 °C and a boiling point of 217-218 °C. It is soluble in water, ethanol, and chloroform, and is insoluble in acetone. CFC-2FBA has a wide range of uses, from the production of polymers to the synthesis of pharmaceuticals.

Scientific Research Applications

1. Herbicidal Activity

3-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid has been explored for its potential herbicidal properties. A study by Liu Chang-chun (2006) synthesized a compound from this acid that demonstrated promising herbicidal activity, indicating its potential use in agricultural applications (Liu Chang-chun, 2006).

2. Regioselective Ortho-lithiation

The acid is instrumental in regioselective ortho-lithiation processes. Mongin and Schlosser (1996) highlighted its role in the deprotonation of fluoroarenes, contributing significantly to the field of organic synthesis (F. Mongin & M. Schlosser, 1996).

3. Building Block in Heterocyclic Synthesis

The acid serves as a multireactive building block in heterocyclic oriented synthesis (HOS), as investigated by Křupková et al. (2013). This research demonstrates its utility in producing various nitrogenous cycles, crucial in drug discovery (Soňa Křupková et al., 2013).

4. Photochemistry Studies

N. Kuş (2017) conducted a study on the structural characterization and photochemistry of a similar compound, 2-Chloro-6-Fluorobenzoic Acid, which helps in understanding the photophysical properties of such compounds, relevant in various scientific and industrial applications (N. Kuş, 2017).

5. Organic Synthesis Reactions

The acid plays a role in reactions involving organolithium reagents, as studied by Gohier et al. (2003). Their research provides insight into the synthetic applications of this compound in organic chemistry (Frédéric Gohier et al., 2003).

6. Intermediate in Pesticide Synthesis

Xiao-hua Du et al. (2005) reported the use of a related compound, 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, in the synthesis of key intermediates for pesticides. This highlights the role of chloro-fluoro benzoic acids in agricultural chemical production (Xiao-hua Du et al., 2005).

properties

IUPAC Name

3-chloro-5-chlorosulfonyl-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FO4S/c8-5-2-3(15(9,13)14)1-4(6(5)10)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQWQWDIXSLBGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
3-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid
Reactant of Route 3
Reactant of Route 3
3-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid
Reactant of Route 4
3-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid
Reactant of Route 5
3-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid
Reactant of Route 6
3-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.